3-(2-Methylphenyl)Piperidine Hydrochloride
Description
3-(2-Methylphenyl)Piperidine Hydrochloride: is a chemical compound with the molecular formula C12H18ClN and a molecular weight of 211.73 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and features a 2-methylphenyl group attached to the piperidine ring
Properties
IUPAC Name |
3-(2-methylphenyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-10-5-2-3-7-12(10)11-6-4-8-13-9-11;/h2-3,5,7,11,13H,4,6,8-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLYXIANQPHIQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylphenyl)Piperidine Hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Introduction of the 2-Methylphenyl Group: The 2-methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where an alkyl halide reacts with benzene in the presence of a Lewis acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch or continuous processes. These methods typically use optimized reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylphenyl)Piperidine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
3-(2-Methylphenyl)Piperidine Hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(2-Methylphenyl)Piperidine Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Methylphenyl)Piperidine Hydrochloride
- 1-(2-Methylphenyl)Cyclohexylpiperidine Hydrochloride
- 1-(Piperidin-4-ylcarbonyl)piperidine Hydrochloride
Uniqueness
3-(2-Methylphenyl)Piperidine Hydrochloride is unique due to its specific structural features, such as the position of the methyl group on the phenyl ring and the presence of the piperidine ring. These structural characteristics confer distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
3-(2-Methylphenyl)Piperidine Hydrochloride (CAS Number: 488856-76-4) is a piperidine derivative that has garnered interest for its potential biological activities. This compound is characterized by its unique molecular structure, which includes a piperidine ring and a 2-methylphenyl substituent. The following sections delve into the synthesis, biological mechanisms, and research findings associated with this compound.
Chemical Structure:
- Molecular Formula: C12H18ClN
- Molecular Weight: 211.73 g/mol
Synthesis:
The synthesis typically involves:
- Formation of the Piperidine Ring: Achieved through hydrogenation of pyridine derivatives.
- Introduction of the 2-Methylphenyl Group: Via Friedel-Crafts alkylation using a Lewis acid.
- Formation of Hydrochloride Salt: Reaction with hydrochloric acid to yield the hydrochloride form.
The biological activity of this compound is largely attributed to its interaction with various molecular targets, particularly receptors and enzymes involved in neurotransmission and cellular signaling pathways. The compound's mechanism may involve:
- Receptor Binding: Interaction with central nervous system (CNS) receptors, potentially influencing neurotransmitter release.
- Modulation of Enzymatic Activity: Affecting enzymes that play roles in metabolic pathways, leading to alterations in physiological responses .
Biological Activity and Research Findings
Pharmacological Effects:
Research indicates that this compound exhibits several pharmacological effects, including:
- Analgesic Activity: Similar compounds have demonstrated significant analgesic properties in animal models, suggesting that this derivative may also possess pain-relieving effects .
- Cytotoxicity in Cancer Models: Preliminary studies indicate potential anticancer activity, where derivatives have shown cytotoxic effects on various cancer cell lines .
Case Studies:
- Analgesic Studies: In vivo studies have shown that related piperidine compounds exhibit analgesic effects comparable to established opioids like morphine, suggesting a similar profile for this compound .
- Cancer Research: A study demonstrated that certain piperidine derivatives induced apoptosis in cancer cells, indicating that this compound could be explored further for anticancer applications .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 3-(3-Methylphenyl)Piperidine Hydrochloride | Piperidine Derivative | Analgesic properties similar to morphine |
| 1-(2-Methylphenyl)Cyclohexylpiperidine Hydrochloride | Cyclohexane-based | Potential CNS stimulant effects |
| 1-(Piperidin-4-ylcarbonyl)piperidine Hydrochloride | Piperidine Derivative | Antitumor activity observed in preliminary studies |
Future Directions and Research Opportunities
Further research into this compound could focus on:
- Detailed Mechanistic Studies: Elucidating specific receptor interactions and signaling pathways affected by the compound.
- Clinical Trials for Pain Management: Evaluating its efficacy and safety as a novel analgesic agent.
- Exploration of Anticancer Potential: Investigating its cytotoxicity across various cancer types and optimizing its structure for enhanced activity.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
